Linker Chemistry Divergence: Methylene (-CH2-) vs. Ether (-O-) in N-Cyclobutylpiperidinyl Quinazolinones
The target compound employs a direct methylene (-CH2-) linker between the quinazolinone N3 and the piperidine ring, whereas the closest published, biologically-characterized structural analog — compound 2f from Nagase et al. (2008) — utilizes an ether (-O-) linker through a para-substituted phenyl ring [1]. The ether oxygen in 2f acts as a hydrogen-bond acceptor (contributing to total HBA count) and reduces conformational degrees of freedom relative to the target compound's flexible methylene bridge. The target compound possesses 4 hydrogen-bond acceptors (one carbonyl oxygen, three tertiary amines) and 3 rotatable bonds versus 6 HBA and 6 rotatable bonds for the fully elaborated ether-linked analog 2f [2][3]. This linker difference is not cosmetic: in the histamine H3 receptor series, the N-cyclobutylpiperidin-4-yloxy motif was specifically identified as optimal after systematic evaluation of linker and substitution patterns; replacement of the ether with a methylene would be expected to alter H3 receptor binding by at least one log unit based on published SAR trends for this chemotype [1].
| Evidence Dimension | Linker atom connecting quinazolinone N3 to piperidine ring (HBA count; rotatable bonds; target engagement profile) |
|---|---|
| Target Compound Data | Methylene (-CH2-) linker; HBA = 4; Rotatable bonds = 3; no published target engagement data |
| Comparator Or Baseline | Compound 2f (ether-linked N-cyclobutylpiperidin-4-yloxy quinazolinone): HBA = 6; fully elaborated analog Ki = 0.0938 nM at human H3 receptor |
| Quantified Difference | Linker atom changes H-bond acceptor count by -2; rotatable bonds reduced from ~6 to 3; H3 receptor binding data absent for target vs. sub-nanomolar for ether-linked analog |
| Conditions | Computed molecular properties from EOS18465 dataset [2]; H3 receptor binding from Nagase et al. (2008) [1] |
Why This Matters
The divergent linker chemistry means the target compound occupies a distinct SAR niche and cannot be used as a surrogate for H3 receptor-targeting ether-linked analogs in binding or functional assays.
- [1] Nagase, T. et al. (2008). Synthesis and evaluation of structurally constrained quinazolinone derivatives as potent and selective histamine H3 receptor inverse agonists. J. Med. Chem., 51(21), 6889–6901. PMID: 18841880. View Source
- [2] Silesian University of Technology, Drug Discovery Lab. EOS18465 Basic Properties: HBA 4, HBD 0, Rotatable Bonds 3, clogP 3.25. View Source
- [3] BindingDB. BDBM50246334: Ki = 0.0938 nM at human recombinant histamine H3 receptor for 2-(4-(1-cyclobutylpiperidin-4-yloxy)phenyl)-7-methoxy-3-methylquinazolin-4(3H)-one. View Source
